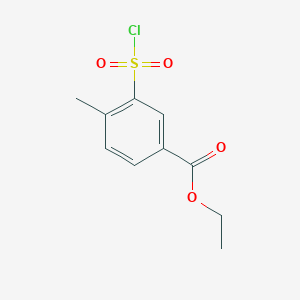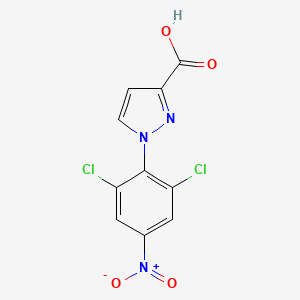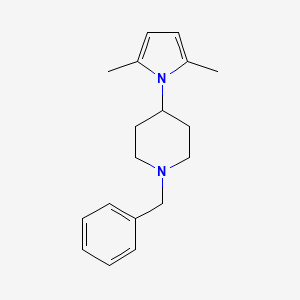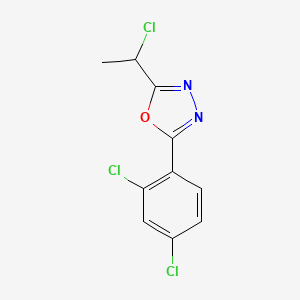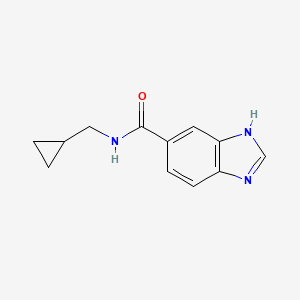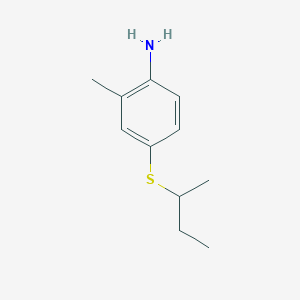![molecular formula C11H12N2S2 B1517964 2-甲基-4-[(4-甲基-1,3-噻唑-2-基)硫代]苯胺 CAS No. 1155909-82-2](/img/structure/B1517964.png)
2-甲基-4-[(4-甲基-1,3-噻唑-2-基)硫代]苯胺
描述
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C11H12N2S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化剂
噻唑衍生物,包括“2-甲基-4-[(4-甲基-1,3-噻唑-2-基)硫代]苯胺”,已被发现具有抗氧化作用 。这些化合物可以帮助保护细胞免受自由基和活性氧的损害。
止痛药
噻唑化合物也被发现具有镇痛(止痛)特性 。这使得它们有可能用于开发新的止痛药。
抗炎药
这些化合物已被发现具有抗炎特性 。这意味着它们有可能被用于治疗以炎症为特征的疾病,如关节炎或哮喘。
抗菌和抗真菌
噻唑衍生物已被发现具有抗菌和抗真菌特性 。这意味着它们有可能被用于开发新的抗生素或抗真菌药物。
抗病毒
这些化合物也被发现具有抗病毒特性 。这可能使它们在治疗病毒感染方面有用。
利尿剂
噻唑化合物已被发现具有利尿特性 。这意味着它们有可能被用于治疗高血压或水肿(由于体内组织中多余液体引起的水肿)等疾病。
抗惊厥药
这些化合物已被发现具有抗惊厥特性 。这意味着它们有可能被用于治疗癫痫等疾病。
神经保护剂
噻唑衍生物已被发现具有神经保护特性 。这意味着它们有可能被用于治疗阿尔茨海默病或帕金森病等神经退行性疾病。
作用机制
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
生化分析
Biochemical Properties
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators .
Cellular Effects
The effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses . This inhibition leads to a decrease in the production of inflammatory cytokines and other mediators.
Molecular Mechanism
At the molecular level, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline exerts its effects through several mechanisms. It binds to specific receptors and enzymes, altering their activity. For instance, its interaction with peroxisome proliferator-activated receptors leads to changes in gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis in cancer cells . Its stability and activity can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its oxidation, and transferases, which catalyze its conjugation with glucuronic acid or sulfate . These metabolic processes are crucial for its elimination from the body.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it can bind to albumin in the bloodstream, which helps in its transport to different tissues . Additionally, its distribution can be influenced by factors such as tissue perfusion and the presence of specific receptors.
Subcellular Localization
The subcellular localization of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and signaling molecules, influencing cellular metabolism and signaling pathways . In the nucleus, it can bind to specific receptors and transcription factors, modulating gene expression . These interactions are essential for its biological effects.
属性
IUPAC Name |
2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-7-5-9(3-4-10(7)12)15-11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGOAFGNFGUNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC(=CS2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)
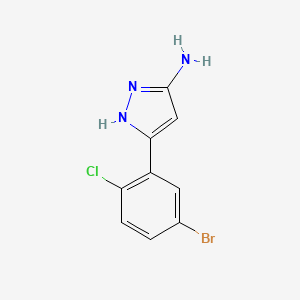
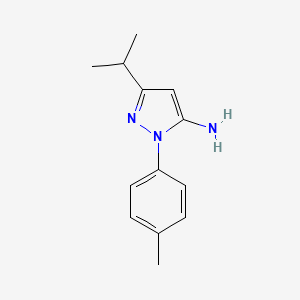
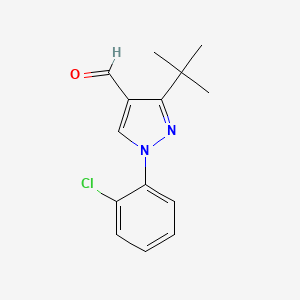
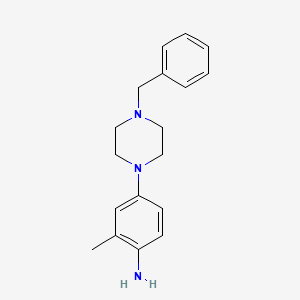
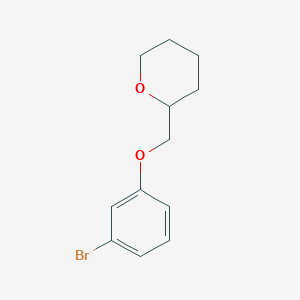
![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)
